The name "Dhpasiu" appears in various scientific documents, but comprehensive data about its properties and applications remain sparse. It may be related to other compounds or used in specific research contexts that require further exploration.
Dhpasiu is classified as a chemical compound, though its precise classification within organic or inorganic chemistry is not well-documented. Further research into its chemical family and potential derivatives is necessary for a clearer classification.
Without specific protocols available for Dhpasiu, researchers may refer to general organic synthesis methodologies that involve:
Due to the lack of specific data on Dhpasiu's molecular structure, further investigation through spectral analysis (such as NMR or mass spectrometry) would be crucial for elucidating its characteristics.
Specific reaction conditions (solvents, catalysts) and mechanisms would need to be established through experimental studies to understand how Dhpasiu behaves chemically.
Experimental data would be required to substantiate any claims regarding its mechanism of action, potentially through kinetic studies or interaction assays.
While specific physical properties such as boiling point and melting point are not provided for Dhpasiu, typical analyses might include:
Chemical stability, reactivity with acids/bases, and susceptibility to oxidation/reduction should be evaluated through:
Dhpasiu belongs to the class of non-proteinogenic amino acids, characterized by structural mimicry of endogenous metabolites. Its systematic IUPAC name is (S)-2-Amino-3-(1,4-cyclohexadienyl)propanoic acid, reflecting a cyclohexadiene ring substituted at the benzylic position with an alanine side chain [10]. Key chemical attributes include:
Table 1: Chemical Identifiers of Dhpasiu
| Property | Value |
|---|---|
| CAS Registry Number | Not assigned (tracer compound) |
| Synonyms | Antibiotic U-51738; 2,5-Dihydro-L-phenylalanine |
| SMILES Notation | N[C@@H](CC1=CCC=CC1)C(=O)O |
| InChI Key | FSZMHEMPLAVBQZ-QMMMGPOBSA-N |
| KEGG Compound ID | C08273 |
The compound’s physicochemical profile—including its carboxylic acid pKa (∼2.3) and amino group pKa (∼9.7)—suggests zwitterionic behavior at physiological pH, impacting membrane permeability and biodistribution [10].
Dhpasiu emerged during the golden age of antibiotic discovery (1960s–1970s), when pharmaceutical research prioritized microbial natural products. Isolated from Streptomyces species, it was cataloged as Antibiotic U-51738 by pharmacologists screening for novel bioactive entities [10]. Its discovery aligns with two broader trends:
Despite promising antibiotic activity in vitro, Dhpasiu did not advance to clinical trials, likely due to challenges in pharmacokinetic optimization or the emergence of superior drug classes. Nevertheless, it remains a reference compound for studying amino acid antimetabolites.
Dhpasiu functions as a non-competitive enzyme inhibitor, binding to allosteric sites independent of substrate concentration. This mechanistic class contrasts with competitive inhibitors (e.g., statins targeting HMG-CoA reductase) and confers distinct pharmacological advantages:
Table 2: Kinetic Parameters of Non-Competitive Inhibition by Dhpasiu
| Parameter | Effect | Biological Implication |
|---|---|---|
| Vmax | Decreased | Sustained pathway suppression |
| Km | Unchanged | No substrate-driven resistance |
| IC₅₀ | Substrate-independent | Predictable efficacy across tissue concentrations |
While precise biological targets remain unelucidated, Dhpasiu’s structural similarity to phenylalanine suggests roles in inhibiting:
Its non-competitive mechanism is particularly valuable for targeting enzymes with high endogenous substrate loads, where competitive inhibitors fail [3] [6]. Future research could leverage computational modeling (e.g., molecular docking) to identify Dhpasiu’s allosteric binding pockets [2] [4].
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 2647-50-9
CAS No.: 22108-99-2
CAS No.: 20184-94-5